N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)propanamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing multiple functional groups and heterocyclic systems. The complete systematic name this compound precisely describes the molecular architecture and substitution pattern present in this structure.
The nomenclature breakdown reveals several key structural components that define the compound's chemical identity. The benzodioxol-5-ylmethyl portion indicates the presence of a methylenedioxyphenyl group, specifically substituted at the 5-position of the benzodioxole ring system. This heterocyclic moiety consists of a benzene ring fused to a 1,3-dioxole ring, creating a distinctive bicyclic structure that imparts specific electronic and steric properties to the molecule.
The propanamide backbone represents the central structural framework of the compound, featuring an amide functional group that serves as the primary linking element between the benzodioxole and fluorophenoxy substituents. The 2-(2-fluorophenoxy) designation specifies the substitution pattern on the propanoic acid portion of the molecule, where a fluorinated phenoxy group is attached at the second carbon of the propyl chain. This substitution creates an asymmetric center within the molecule, potentially leading to stereochemical considerations in its chemical behavior and biological activity.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C17H16FNO4, reflecting the precise atomic composition of this organic compound. This formula indicates the presence of seventeen carbon atoms, sixteen hydrogen atoms, one fluorine atom, one nitrogen atom, and four oxygen atoms, which together constitute the complete molecular structure.
The molecular weight calculation based on this formula yields a value of 317.31 grams per mole, representing the sum of all atomic masses within the compound. This molecular weight places the compound within the range typical for small to medium-sized organic molecules, making it suitable for various applications in chemical research and potential pharmaceutical development. The relatively moderate molecular weight suggests favorable characteristics for membrane permeability and bioavailability, should the compound be considered for biological applications.
The distribution of heteroatoms within the molecular formula provides insights into the compound's chemical properties and potential reactivity patterns. The presence of four oxygen atoms distributed among different functional groups creates multiple sites for hydrogen bonding and polar interactions. The single fluorine atom contributes to the compound's lipophilicity and metabolic stability, while the nitrogen atom within the amide linkage provides opportunities for hydrogen bond formation and potential coordination with biological targets.
Simplified Molecular Input Line Entry System Notation and International Chemical Identifier Key Specifications
The Simplified Molecular Input Line Entry System notation for this compound is represented as CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3F. This linear notation system provides a standardized method for encoding the molecular structure in a text-based format that can be readily processed by chemical informatics systems and database search algorithms.
The Simplified Molecular Input Line Entry System string begins with the propyl portion of the molecule (CC), followed by the amide carbonyl group (C(=O)), and the nitrogen linkage to the benzodioxole methylated substituent. The benzodioxole ring system is encoded as CC2=C(C=C1)OCO2, capturing the fused ring structure and the methylenedioxy bridge characteristic of this heterocyclic system. The fluorophenoxy portion appears at the end of the string as OC3=CC=CC=C3F, indicating the ether linkage and the fluorine substitution on the phenyl ring.
The International Chemical Identifier Key for this compound is JLHPWCFYIOXNHL-UHFFFAOYSA-N, providing a unique hash-based identifier derived from the complete structural information. This standardized key enables unambiguous identification of the compound across different chemical databases and computational platforms. The International Chemical Identifier system also generates a complete structural descriptor: InChI=1S/C17H16FNO4/c1-11(23-14-5-3-2-4-13(14)18)17(20)19-9-12-6-7-15-16(8-12)22-10-21-15/h2-8,11H,9-10H2,1H3,(H,19,20). This descriptor encodes all structural features including connectivity, bond types, and hydrogen atom positions, ensuring complete representation of the molecular architecture.
Registry Numbers and Database Identifiers
This compound has been assigned several important registry numbers and database identifiers that facilitate its tracking and retrieval within global chemical information systems. The primary Chemical Abstracts Service registry number for this compound is 608494-00-4, which serves as the definitive identifier within the Chemical Abstracts database maintained by the American Chemical Society.
Within the PubChem database system, this compound is catalogued under the Compound Identifier 2935683, providing direct access to comprehensive chemical and biological data associated with this molecule. The PubChem database represents one of the world's largest collections of chemical information, and this identifier ensures consistent reference to the compound across various research publications and chemical informatics applications.
Additional database identifiers include the Cambridge Crystallographic Data Centre identifier 7339628 and the TimTec compound designation TimTec1_007406. These identifiers reflect the compound's presence in specialized chemical databases focused on crystallographic data and commercial chemical libraries respectively. The SCHEMBL identifier SCHEMBL10053801 indicates the compound's inclusion in the ChEMBL database, which specifically focuses on bioactive molecules and their associated biological data.
Properties
Molecular Formula |
C17H16FNO4 |
|---|---|
Molecular Weight |
317.31 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C17H16FNO4/c1-11(23-14-5-3-2-4-13(14)18)17(20)19-9-12-6-7-15-16(8-12)22-10-21-15/h2-8,11H,9-10H2,1H3,(H,19,20) |
InChI Key |
JLHPWCFYIOXNHL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3F |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3F |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a benzodioxole ring and a fluorophenoxy group, which contribute to its pharmacological properties. The presence of these functional groups is crucial for its interaction with biological targets.
- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties. For instance, related compounds with similar structures have shown significant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting a potential mechanism involving benzodiazepine receptors .
- Inhibition of Protein Kinases : Compounds with the benzodioxole moiety have been investigated for their ability to inhibit protein kinases such as DYRK1A. In vitro studies have demonstrated that certain derivatives can effectively inhibit cell proliferation in various cancer cell lines by targeting these kinases .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound and its analogs:
- Cell Proliferation Inhibition : The compound has been tested against multiple cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). Results indicate that some derivatives exhibit IC50 values in the micromolar range, indicating effective inhibition of tumor growth .
- Cytotoxicity Assessment : MTS assays were employed to assess cytotoxicity across various cancerous and normal cell lines. Notably, certain compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Studies
A notable study focused on the structure-activity relationship (SAR) of benzodioxole derivatives indicated that modifications to the phenyl ring significantly affect their kinase inhibition activity. For example, the introduction of specific substituents led to enhanced potency against DYRK1A and GSK3 kinases .
Data Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenoxy)propanamide has been investigated for its role as a pharmacological agent. Its structure suggests potential activity against various biological targets.
1.1. Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). For instance, a study on related compounds showed IC50 values ranging from 0.71 μM to 4.82 μM against COX-1, suggesting that this compound may also possess anti-inflammatory properties .
1.2. Neuropharmacological Effects
Analogues of this compound have been explored for their neuropharmacological effects, particularly in the context of mood disorders and neurodegenerative diseases. The benzodioxole moiety is known for its interaction with serotonin receptors, which are crucial in mood regulation .
Biological Research Applications
The compound has also been studied for its biological effects, particularly concerning cellular transport mechanisms.
2.1. P-Glycoprotein Regulation
A notable application involves the regulation of P-glycoprotein (P-gp), a critical transporter involved in drug absorption and resistance. In a study examining oxidative stress effects on Caco-2 cells, this compound was used to assess its impact on P-gp levels under stress conditions . The findings indicated that this compound could modulate P-gp expression, highlighting its potential in enhancing drug bioavailability.
Synthesis and Structural Studies
The synthesis of this compound has been documented through various methods including conventional and microwave-assisted techniques. These methods not only facilitate the production of the compound but also enable structural elucidation through spectral analysis.
3.1. Spectroscopic Characterization
The characterization of synthesized compounds typically includes techniques such as NMR and IR spectroscopy to confirm the molecular structure and functional groups present . For instance, spectral data can reveal important information about the configuration around double bonds or functional group interactions.
4.1. Anti-platelet Aggregation Activity
In a study involving structurally related compounds, several exhibited significant anti-platelet aggregation properties with IC50 values superior to standard drugs like aspirin . This suggests that this compound could be further investigated for cardiovascular applications.
4.2. Computational Studies
Recent computational studies have employed molecular docking simulations to predict the binding affinity of this compound with various biological targets such as COX enzymes and serotonin receptors . These studies provide insights into the mechanisms by which the compound may exert its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s core structure includes:
- 1,3-Benzodioxol-5-ylmethyl group: A fused bicyclic aromatic system known for enhancing metabolic stability and membrane permeability.
- 2-(2-Fluorophenoxy)propanamide: An ether linkage with an electron-withdrawing fluorine atom, which may enhance binding interactions through dipole effects.
Comparison Table
Detailed Analysis of Structural Differences
Substituent Effects on Pharmacokinetics
- Target Compound: The fluorophenoxy group balances electronic effects (fluorine’s electronegativity) and moderate lipophilicity, favoring blood-brain barrier penetration.
- BI17894 : The thioether group may undergo oxidation to sulfoxides, altering pharmacokinetics compared to the target’s ether linkage .
Electronic and Steric Considerations
- Oxadiazole Derivative (): The oxadiazole ring acts as a bioisostere for esters, enhancing resistance to enzymatic degradation.
- Benzoylphenyl Derivative () : The extended aromatic system increases molecular weight and logP, which may reduce bioavailability but improve affinity for hydrophobic binding sites.
Preparation Methods
Direct Amide Coupling
Procedure :
-
Precursor Synthesis :
-
Coupling Reaction :
Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).
Advantages :
-
Straightforward one-pot reaction.
-
High functional group tolerance.
Challenges :
Stepwise Alkylation-Amidation
Procedure :
-
Alkylation of 2-Fluorophenol :
-
Saponification :
-
Amide Formation :
Yield : 72–80% (over three steps).
Advantages :
-
Avoids coupling reagents, reducing cost.
-
Acid chloride intermediate enhances reactivity.
Challenges :
Solid-Phase Synthesis
Procedure (Adapted from US6710208B2):
-
Resin Functionalization :
-
Load Wang resin with Fmoc-protected 1,3-benzodioxol-5-ylmethylamine using diisopropylcarbodiimide (DIC) and oxyma.
-
-
Deprotection and Coupling :
-
Remove Fmoc with piperidine/DMF.
-
Couple 2-(2-fluorophenoxy)propanoic acid using HBTU and DIPEA.
-
-
Cleavage :
Yield : 65–70% (purity >90% by HPLC).
Advantages :
-
Facilitates high-throughput synthesis.
-
Reduces purification steps.
Challenges :
Optimization and Green Chemistry Approaches
Solvent-Free Amidation
A transition-metal-free method (adapted from ACS JOC):
-
Mix 1,3-benzodioxol-5-ylmethylamine and 2-(2-fluorophenoxy)propanoic acid with NaH (1.2 equiv) under ball-milling conditions.
Yield : 82% (no chromatography required).
Advantages :
-
Eliminates toxic solvents.
-
Energy-efficient mechanochemical activation.
Biocatalytic Methods
Enzymatic Amidation (Inspired by PMC studies):
-
Use lipase B from Candida antarctica (CAL-B) to catalyze the reaction between 1,3-benzodioxol-5-ylmethylamine and ethyl 2-(2-fluorophenoxy)propanoate in tert-butanol.
Limitations :
-
Longer reaction times.
-
Enzyme cost and stability issues.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Amide Coupling | 68–75 | >95 | Simplicity | Byproduct formation |
| Stepwise Alkylation | 72–80 | >90 | Cost-effective | Multi-step process |
| Solid-Phase | 65–70 | >90 | High-throughput | Scalability issues |
| Solvent-Free | 82 | >95 | Eco-friendly | Requires specialized equipment |
| Biocatalytic | 58–63 | 85–90 | Mild conditions | Low efficiency |
Industrial-Scale Considerations
Large-scale production (e.g., >1 kg) favors the stepwise alkylation-amidation route due to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
